4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione
Description
4-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a heterocyclic compound featuring a benzoxazepine-dione core substituted with a 4-methoxyphenylacetyl moiety. The benzoxazepine-dione scaffold is characterized by a seven-membered ring containing both oxygen and nitrogen atoms, which confers unique electronic and steric properties. The 4-methoxyphenyl group, linked via a 2-oxoethyl chain, likely influences solubility, metabolic stability, and receptor-binding interactions.
Properties
Molecular Formula |
C18H15NO5 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C18H15NO5/c1-23-13-8-6-12(7-9-13)15(20)10-19-17(21)11-24-16-5-3-2-4-14(16)18(19)22/h2-9H,10-11H2,1H3 |
InChI Key |
QRSHMEIXFUUPPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multicomponent reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the target compound in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common organic solvents and reagents suggest that scaling up the synthesis could be feasible with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride in solvents like ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzoxazepine-Dione Derivatives
Compound 1 : 2-Ethyl-4-[2-(5-Fluoro-2-Methoxyphenyl)-2-Oxoethyl]-1,4-Benzoxazepine-3,5(2H,4H)-Dione ()
- Key Differences: Substituents: The benzoxazepine core is substituted with a 5-fluoro-2-methoxyphenyl group and an ethyl chain at position 2. Molecular Weight: 371.364 (vs. ~363.37 for the target compound, assuming similar core structure). Impact of Fluorine: The fluorine atom at the 5-position enhances lipophilicity and metabolic stability compared to the non-fluorinated 4-methoxyphenyl group in the target compound. This could improve blood-brain barrier penetration in CNS-targeting applications .
Compound 2 : 4-[2-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-Oxoethyl]-1,4-Benzoxazepine-3,5(2H,4H)-Dione ()
- Key Differences :
- Substituents : A 2,3-dihydro-1,4-benzodioxin group replaces the 4-methoxyphenyl moiety.
- Structural Impact : The benzodioxin system introduces a fused bicyclic ether, increasing rigidity and π-electron density. This may enhance binding to aromatic-rich receptor pockets (e.g., serotonin or dopamine receptors) compared to the simpler methoxyphenyl group in the target compound.
- Bioavailability : The oxygen-rich benzodioxin could improve aqueous solubility relative to the methoxyphenyl derivative .
Core Heterocycle Modifications
Compound 3 : 1H-1,4-Benzodiazepine-3,5(2H,4H)-Dione, 4-Ethyl ()
- Key Differences :
- Core Structure : The benzodiazepine-dione core replaces the benzoxazepine-dione system. Benzodiazepines feature two nitrogen atoms in the seven-membered ring, whereas benzoxazepines have one oxygen and one nitrogen.
- Pharmacological Implications : Benzodiazepine derivatives are classically associated with GABAA receptor modulation (e.g., anxiolytic or sedative effects). In contrast, benzoxazepines may exhibit divergent biological activities due to altered electronic and conformational properties .
Data Table: Structural and Physicochemical Comparison
Biological Activity
4-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound belonging to the benzoxazepine family. Its unique structure, which includes a benzoxazepine core linked to a 4-methoxyphenyl group through a 2-oxoethyl moiety, suggests potential for diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and anticonvulsant activities.
Structural Features
The molecular formula of the compound is with a molecular weight of 401.4 g/mol. The structural arrangement facilitates interactions with various biological targets, which may explain its potential therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |
| HeLa (cervical cancer) | 15.0 | Cell cycle arrest at G2/M phase |
The compound's mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression.
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. In animal models, it was found to reduce inflammation markers and exhibit analgesic effects. Notable findings include:
- Reduction in Pro-inflammatory Cytokines : Decreased levels of TNF-α and IL-6 were observed in treated groups compared to controls.
- Inhibition of COX Enzymes : The compound demonstrated moderate inhibitory activity against cyclooxygenase (COX) enzymes, suggesting potential for treating inflammatory conditions.
Anticonvulsant Activity
In vivo studies have evaluated the anticonvulsant properties of this compound using the pentylenetetrazole (PTZ) seizure model in mice. Results indicated:
| Dose (mg/kg) | Seizure Protection (%) | Reference Compound |
|---|---|---|
| 50 | 40 | Diazepam |
| 100 | 65 | Phenobarbital |
The compound appears to act as a positive allosteric modulator at the GABA_A receptor, enhancing its inhibitory effects on neuronal excitability.
Case Studies
- Case Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the efficacy of the compound against various cancer cell lines. It was found that the compound significantly inhibited cell growth and induced apoptosis in MCF-7 cells through mitochondrial pathways .
- Animal Model for Inflammation : In a controlled study on rats with induced arthritis, treatment with the compound resulted in significant reductions in paw swelling and serum levels of inflammatory markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
